molecular formula C18H17N5O2 B12240873 4-{5-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B12240873
M. Wt: 335.4 g/mol
InChI Key: LDAGJTFSSITVRC-UHFFFAOYSA-N
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Description

4-{5-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, including the formation of the piperidine ring, the pyridine ring, and the oxadiazole ring. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow reactions and the use of scalable, efficient synthetic routes. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{5-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-{5-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{5-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, affecting various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

pyridin-4-yl-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H17N5O2/c24-18(15-3-9-20-10-4-15)23-11-5-14(6-12-23)17-21-16(22-25-17)13-1-7-19-8-2-13/h1-4,7-10,14H,5-6,11-12H2

InChI Key

LDAGJTFSSITVRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=NC=C3)C(=O)C4=CC=NC=C4

Origin of Product

United States

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